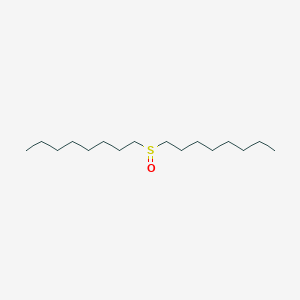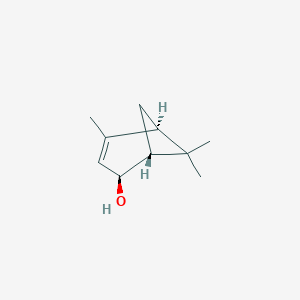
n-Octyl Phenyl Ether
Descripción general
Descripción
n-Octyl Phenyl Ether: is an organic compound that belongs to the class of ethers. It consists of an octyl group (a chain of eight carbon atoms) attached to a phenyl group (a benzene ring). This compound is known for its use as a non-ionic surfactant and is commonly found in various industrial and laboratory applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This is the most common method for preparing ethers, including octyl phenyl ether. In this method, an alkoxide ion reacts with a primary alkyl halide in an S_N2 reaction.
Alkoxymercuration-Demercuration: This method involves the addition of an alcohol to an alkene in the presence of mercuric acetate, followed by reduction with sodium borohydride.
Industrial Production Methods: Industrial production of octyl phenyl ether typically involves the Williamson ether synthesis due to its efficiency and high yield. The reaction is carried out in large reactors where phenol and octyl bromide are reacted in the presence of a base like sodium hydroxide.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: n-Octyl Phenyl Ether can undergo oxidation reactions, especially at the alkyl chain, leading to the formation of alcohols, aldehydes, and carboxylic acids.
Reduction: Reduction reactions are less common for ethers, but under specific conditions, the phenyl ring can be hydrogenated to form cyclohexyl derivatives.
Substitution: The ether linkage in octyl phenyl ether is relatively stable, but under acidic conditions, it can undergo cleavage to form phenol and octanol.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst.
Acidic Conditions: Hydrochloric acid, sulfuric acid.
Major Products Formed:
Oxidation: Octanol, octanal, octanoic acid.
Reduction: Cyclohexyl derivatives.
Substitution: Phenol, octanol.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a solvent and surfactant in various chemical reactions and processes.
- Employed in the synthesis of other organic compounds.
Biology:
- Utilized in cell lysis protocols to extract proteins and organelles.
- Acts as a permeabilizing agent for cell membranes in biological studies .
Medicine:
- Used in the formulation of certain pharmaceutical products as a solubilizing agent.
- Included in some vaccine formulations to inactivate lipid-enveloped viruses .
Industry:
- Applied in the manufacturing of detergents and cleaning agents.
- Used as an emulsifier in the production of cosmetics and personal care products .
Mecanismo De Acción
Mechanism of Action: n-Octyl Phenyl Ether exerts its effects primarily through its surfactant properties. The hydrophobic octyl group interacts with hydrophobic regions of molecules, while the phenyl group can interact with aromatic systems. This dual interaction allows it to solubilize hydrophobic compounds and disrupt lipid membranes.
Molecular Targets and Pathways:
Comparación Con Compuestos Similares
Nonyl phenyl ether: Similar structure with a nonyl group instead of an octyl group.
Decyl phenyl ether: Contains a decyl group in place of the octyl group.
Dodecyl phenyl ether: Features a dodecyl group instead of an octyl group.
Uniqueness:
- Compared to nonyl and decyl phenyl ethers, octyl phenyl ether offers a unique balance of solubility and surface activity, making it suitable for specific industrial and research applications .
n-Octyl Phenyl Ether: has a balanced hydrophobic and hydrophilic character, making it an effective surfactant for a wide range of applications.
Propiedades
IUPAC Name |
octoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-2-3-4-5-6-10-13-15-14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIRTVJRHUMMOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061994 | |
| Record name | Octyl phenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1818-07-1 | |
| Record name | (Octyloxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1818-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, (octyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001818071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (octyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octyl phenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of polyoxyethylene (9) octyl phenyl ether in emulsion stability?
A1: Polyoxyethylene (9) octyl phenyl ether acts as a surfactant, reducing the interfacial tension between oil and water phases in oil-in-water emulsions []. This enhances emulsion stability by preventing droplet coalescence. The presence of dodecanol can further improve stability through a synergistic effect, leading to smaller droplet sizes and a narrower droplet size distribution [].
Q2: Can polyoxyethylene octyl phenyl ether be used in lithium-ion conducting electrolytes?
A2: Yes, research indicates that polyoxyethylene octyl phenyl ether, when combined with lithium perchlorate, forms a polymer electrolyte with promising ionic conductivity []. This is attributed to the complexation between the ether and the lithium salt, facilitating ion transport.
Q3: How does polyoxyethylene octyl phenyl ether influence the crystallization of β-cyclodextrin?
A3: Polyoxyethylene octyl phenyl ether forms inclusion complexes with β-cyclodextrin in a 2:1 stoichiometry []. This interaction influences the crystallization behavior of β-CD, with the hydrophilic polyethylene glycol chain of the ether hindering phase separation [].
Q4: Has polyoxyethylene octyl phenyl ether been used in deinking applications?
A4: Yes, a phosphate derivative of polyoxyethylene octyl phenyl ether has been synthesized and investigated for its potential in deinking waste newsprint []. Results suggest it can effectively enhance the deinking process, resulting in improved brightness and reduced dust levels in the recycled paper [].
Q5: Can polyoxyethylene octyl phenyl ether modify the properties of building materials?
A6: Research indicates that incorporating polyoxyethylene octyl phenyl ether into a building heat insulation mortar can improve its waterproof properties []. This is likely due to the surfactant's ability to reduce the surface tension of water, thus limiting its penetration into the mortar.
Q6: How does polyoxyethylene tert-octyl phenyl ether interact with dodecyltrimethylammonium bromide in mixed micelles?
A6: Isothermal titration calorimetry studies reveal that polyoxyethylene tert-octyl phenyl ether (TX100) and dodecyltrimethylammonium bromide (DTAB) exhibit synergistic interactions within mixed micelles []. These interactions influence the micellization process and the overall stability of the mixed micellar system.
Q7: Can polyoxyethylene tert-octyl phenyl ether impact the interactions between sodium polyacrylate and dodecyltrimethylammonium bromide?
A7: Yes, the presence of polyoxyethylene tert-octyl phenyl ether (TX100) affects the interactions between sodium polyacrylate (PANa) and dodecyltrimethylammonium bromide (DTAB) []. ITC studies suggest a complex interplay of electrostatic interactions, polymer-induced micellization, and cross-linking of polymer chains, all influenced by the presence of TX100 [].
Q8: How does polyoxyethylene octyl phenyl ether impact the enzymatic activity of cholinesterase?
A8: Polyoxyethylene octyl phenyl ether exhibits an inhibitory effect on the enzymatic activity of cholinesterase []. This inhibition is concentration-dependent and can be utilized for the spectrophotometric determination of surfactant concentrations [].
Q9: What is the effect of polyoxyethylene octyl phenyl ether on the properties of poly(2-ethylaniline)?
A9: The incorporation of polyoxyethylene octyl phenyl ether (Triton X-100) during the chemical deposition of poly(2-ethylaniline) (P2EANI) significantly affects the polymer's properties []. QCM measurements show a rapid and sharp frequency shift during P2EANI polymerization in the presence of Triton X-100, indicating its influence on the doping and adsorption processes [].
Q10: Can polyoxyethylene octyl phenyl ether be used to organize carbon nanotubes onto polymeric fibers?
A10: Yes, polyoxyethylene octyl phenyl ether facilitates the adsorption of multiwalled carbon nanotubes (MWCNTs) onto the surface of polymeric fibers []. This organized structure can significantly enhance the electrical conductivity of the fibers, making them suitable for various applications.
Q11: Can polyoxyethylene octyl phenyl ether be used for enzyme extraction?
A11: Yes, an aqueous two-phase system using polyoxyethylene octyl phenyl ether and K2HPO4 has been successfully employed for the release and partial purification of L-asparaginase from Escherichia coli cells [].
Q12: What are the potential environmental impacts of polyoxyethylene octyl phenyl ether?
A12: While polyoxyethylene octyl phenyl ether has many applications, it's essential to consider its potential environmental impact. Research is needed to understand its biodegradability, ecotoxicological effects, and potential for bioaccumulation. Developing strategies for its responsible use, recycling, and waste management will be crucial [].
Q13: Can polyoxyethylene octyl phenyl ether enhance the sensitivity of analytical techniques?
A13: Yes, polyoxyethylene octyl phenyl ether can act as a sensitizer in flame atomic absorption spectrometry (FAAS) [, ]. For instance, its addition significantly enhances the sensitivity of FAAS for determining trace amounts of copper and zinc [].
Q14: Can polyoxyethylene octyl phenyl ether be used in microemulsion systems for kinetic studies?
A14: Yes, polyoxyethylene octyl phenyl ether (TX-100) has been utilized in microemulsion systems for studying enzyme kinetics []. For example, the kinetics of glucose oxidase-catalyzed oxidation of β-D-glucose were investigated in water-in-oil microemulsions stabilized by TX-100 [].
Q15: How does polyoxyethylene octyl phenyl ether affect the properties of porous low-k materials?
A15: The presence of polyoxyethylene octyl phenyl ether in wet clean solutions can significantly alter the properties of mesoporous low-k materials []. This is primarily due to the surfactant's incorporation into the material's pores, affecting its optical properties and potentially impacting its performance in microelectronic applications [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

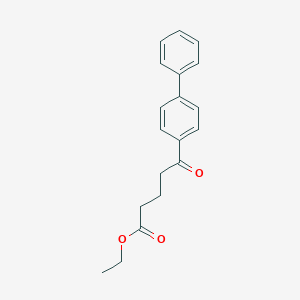


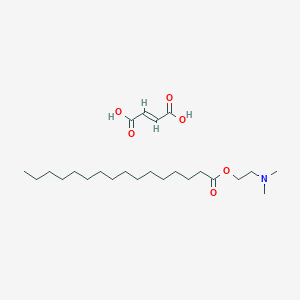
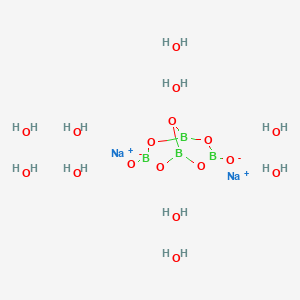
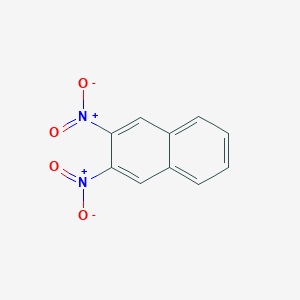

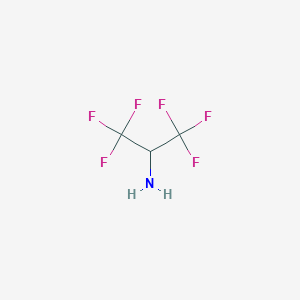
![(3S,3aS,5aR,5bR,7aS,11aR,11bR,13aR,13bS)-3-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-2,3,3a,4,5,6,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-7-one](/img/structure/B156512.png)



